![molecular formula C22H16ClNO5S B2572498 4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide CAS No. 923193-64-0](/img/structure/B2572498.png)
4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide
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Overview
Description
The compound “4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide” is a chemical compound with the molecular formula C13H12ClNO3S .
Molecular Structure Analysis
The molecular structure analysis of this compound could not be found in the available resources.Chemical Reactions Analysis
The specific chemical reactions involving “4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide” are not available in the current resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide” are not available in the current resources .Scientific Research Applications
Synthesis and Biological Screening
4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide and its derivatives have been synthesized and characterized for various biological applications. One study focused on synthesizing sulfonamide derivatives, including those similar to the compound , and evaluated their antimicrobial activity through in vitro qualitative and quantitative assays (El-Gaby et al., 2018).
Antitumor and Antifungal Properties
Derivatives of the compound have shown potential in antitumor and antifungal applications. For instance, certain derivatives have exhibited cytotoxic activities, which are significant for anti-tumor activity studies (Gul et al., 2016). Another study synthesized novel compounds related to this chemical structure, showing potent antifungal activity against specific fungi (Gupta & Halve, 2015).
Photodynamic Therapy Applications
Compounds structurally similar to 4-chloro-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzenesulfonamide have been explored for their use in photodynamic therapy for cancer treatment. A study synthesized a new zinc phthalocyanine substituted with a derivative of benzenesulfonamide, demonstrating potential as a Type II photosensitizer in photodynamic therapy (Pişkin et al., 2020).
Herbicide Selectivity and Metabolism
One of the critical applications of benzenesulfonamide derivatives is in the development of selective herbicides. For example, chlorsulfuron, a derivative, has been shown to be metabolized differently in tolerant and sensitive plants, explaining its selectivity as a postemergence herbicide for small grains (Sweetser et al., 1982).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO5S/c1-28-20-5-3-2-4-17(20)22-13-19(25)18-12-15(8-11-21(18)29-22)24-30(26,27)16-9-6-14(23)7-10-16/h2-13,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJKEEVYMZUNKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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